![molecular formula C16H15N7O2S B6459777 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549011-86-9](/img/structure/B6459777.png)
3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a purine, piperazine, and benzothiazole moiety . Purines are basic components of nucleic acids like DNA and RNA. Piperazines are often used in the synthesis of pharmaceuticals and polymers. Benzothiazoles have been found in various therapeutic agents with a wide range of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds have been synthesized through various methods. For instance, some benzothiazole derivatives have been synthesized through a multi-step procedure involving intramolecular cyclization . Similarly, piperazine derivatives have been synthesized via direct interaction of appropriate hydrazonoyl chlorides with corresponding N-substituted piperazine .科学的研究の応用
Anti-Tubercular Activity
Purin-6-ylbenzothiazole-1,1-dione: derivatives have been investigated for their anti-tubercular potential. In particular, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest their potential as anti-TB agents.
Antifungal Properties
While not extensively studied, purin-6-ylbenzothiazole-1,1-dione derivatives have shown fungicidal activity. Compounds 8a–d exhibited fungicidal effects against Candida galibrata ATCC 15126 strain in the range of 0.2–3.0 mg/mL . Further investigations could explore their broader antifungal applications.
Cytotoxicity and Antitumoral Activity
In vitro evaluations have revealed that these derivatives impact cell cycle distribution. For instance, compounds 1, 8, and 9 induced G1-phase arrest in RL cells, while compounds 4, 6, and 7 showed significant effects. Additionally, compound 3 demonstrated cytotoxicity against cancer cells . Further studies are warranted to explore their potential as antitumoral agents.
Anticancer Potential
N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives, related to our compound, were evaluated for their effects on human cancer cells. These derivatives exhibited growth inhibitory potential against cervical (HeLa), colon (HCT-15), and breast (MCF-7) cancer cell lines . While more research is needed, this highlights their potential in oncology.
Chemical Reactivity and Stability
Compound 3-(4-(Substituted)-piperazin-1-yl)-1λ^6,2-benzothiazole-1,1-dione has been synthesized and characterized. However, it is not indefinitely stable in the reaction mixture, indicating potential reactivity or decomposition .
Docking Studies and Further Development
Molecular docking studies suggest that these derivatives have favorable interactions, making them suitable candidates for further development . Investigating their binding modes and optimizing their structures could enhance their efficacy.
将来の方向性
作用機序
Target of Action
Similar compounds with piperazin-1-yl and benzothiazole moieties have been reported to exhibit antibacterial activity , and act as dopamine and serotonin antagonists .
Mode of Action
For instance, some piperazin-1-yl-benzothiazole derivatives act as dopamine and serotonin antagonists .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in antibacterial activity and neurotransmission .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit antibacterial activity and act as dopamine and serotonin antagonists .
特性
IUPAC Name |
3-[4-(7H-purin-6-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S/c24-26(25)12-4-2-1-3-11(12)15(21-26)22-5-7-23(8-6-22)16-13-14(18-9-17-13)19-10-20-16/h1-4,9-10H,5-8H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYGJVZEAIEOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。